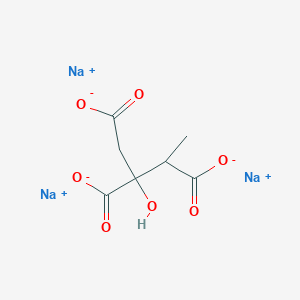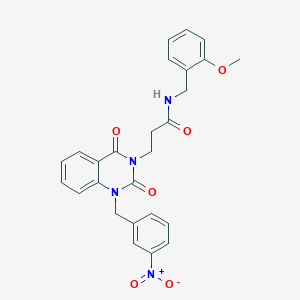
N-(2-methoxybenzyl)-3-(1-(3-nitrobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular formula of this compound is C26H24N4O6, and its molecular weight is 488.5. The compound contains several functional groups, including an amide, a nitro group, and a methoxy group.Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present in its structure. For example, the nitro group is electron-withdrawing and could direct electrophilic aromatic substitution reactions to occur at certain positions on the benzene ring .Aplicaciones Científicas De Investigación
Synthesis and Characterization
- Synthesis of Quinazoline Derivatives: A study explored the synthesis and characterization of N-substituted quinazoline derivatives, which are structurally related to the compound . These derivatives were evaluated for diuretic, antihypertensive, and anti-diabetic potential in rats, indicating their broad application in medicinal chemistry (Rahman et al., 2014).
Antimicrobial and Anticancer Applications
- Antimicrobial and Anticancer Properties: Research on similar compounds, such as N-[1,3-(benzo)thiazol-2-yl]-ω-[3,4-dihydroisoquinolin-2(1H)-yl]alkanamides, revealed their potential in antimicrobial action and demonstrated significant cytotoxic effects on tumor cell lines. This suggests the possibility of anticancer applications for structurally related compounds (Zablotskaya et al., 2013).
Corrosion Inhibition
- Corrosion Inhibition of Mild Steel: Quinazoline Schiff base compounds, closely related to the compound , have been studied for their inhibitory effect on the corrosion of mild steel in hydrochloric acid. This indicates potential applications in corrosion inhibition and material protection (Khan et al., 2017).
Drug Metabolism and Pharmacokinetics
- Drug Metabolism Studies: Studies on deuterium-labeled derivatives of similar compounds, such as AR-A014418, demonstrate the importance of these compounds in pharmacokinetics, specifically in drug absorption and distribution studies (Liang et al., 2020).
Structural and Electrochemical Studies
Crystal Structure and Electrochemical Properties
Investigations into the crystal structure and electrochemical properties of novel quinazoline compounds provide insights into their potential applications in various fields, including material science and molecular electronics (Gudasi et al., 2006).
Electrochemical and Spectroelectrochemical Properties
The study of novel metallophthalocyanines derived from quinazoline compounds sheds light on their electrochemical and spectroelectrochemical properties, relevant in the development of sensors and electronic devices (Kantekin et al., 2015).
Propiedades
IUPAC Name |
N-[(2-methoxyphenyl)methyl]-3-[1-[(3-nitrophenyl)methyl]-2,4-dioxoquinazolin-3-yl]propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N4O6/c1-36-23-12-5-2-8-19(23)16-27-24(31)13-14-28-25(32)21-10-3-4-11-22(21)29(26(28)33)17-18-7-6-9-20(15-18)30(34)35/h2-12,15H,13-14,16-17H2,1H3,(H,27,31) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IATBTXNTEPXQLE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)CCN2C(=O)C3=CC=CC=C3N(C2=O)CC4=CC(=CC=C4)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N4O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![ethyl 7-cyclohexyl-6-(2,4-dimethoxybenzoyl)imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B2402465.png)
![2-bromo-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide](/img/structure/B2402467.png)
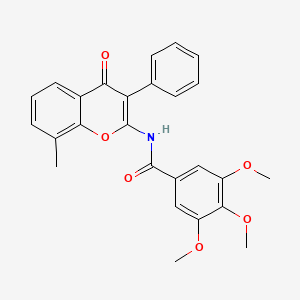


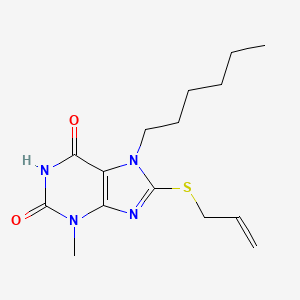
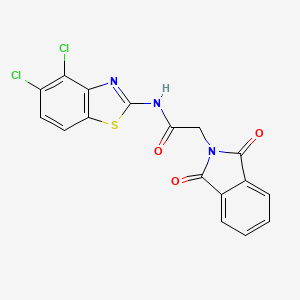
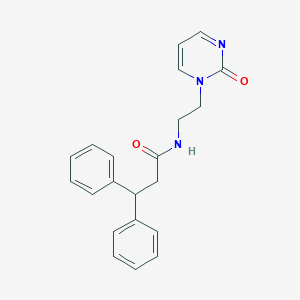
![N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-methylpropanamide](/img/structure/B2402478.png)
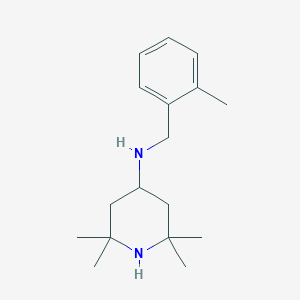
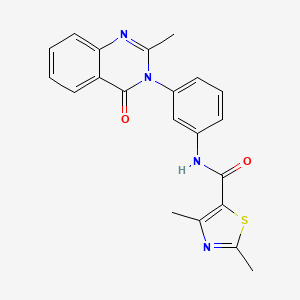
![6-((4-Fluoro-2-methylphenyl)sulfonyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B2402483.png)
